![molecular formula C12H14BrNO4S B7556958 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as Boc-3-Br-Ph-Gly-OH and has a molecular weight of 383.31 g/mol.
Mecanismo De Acción
The mechanism of action of 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and signaling pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been found to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce pain and inflammation in animal models. These effects suggest that the compound may have potential therapeutic applications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, the compound has some limitations, including its low solubility in water and its potential cytotoxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research on 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. One possible direction is to explore its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to understand the exact mechanism of action of the compound and to optimize its pharmacological properties. Another direction is to investigate the use of the compound as a tool for studying enzyme activity and signaling pathways. Overall, 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is a promising compound that has the potential to contribute to various fields of scientific research.
Métodos De Síntesis
The synthesis of 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid involves the reaction of 3-bromobenzenesulfonyl chloride with Boc-glycine in the presence of triethylamine. The resulting Boc-3-Br-Ph-Gly-OH is then purified using column chromatography. This synthesis method has been reported in several research papers and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor activity and has been tested against various cancer cell lines such as MCF-7, HCT-116, and A549. The compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
2-[(3-bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-10-2-1-3-11(6-10)19(17,18)14(8-12(15)16)7-9-4-5-9/h1-3,6,9H,4-5,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXHSXAJCFFYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)S(=O)(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
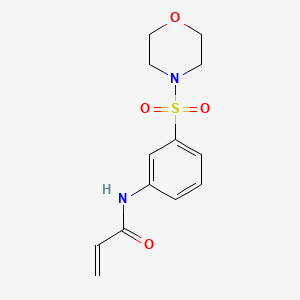
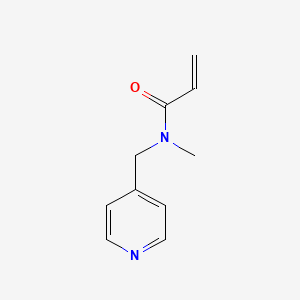
![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)
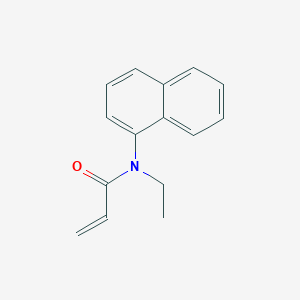
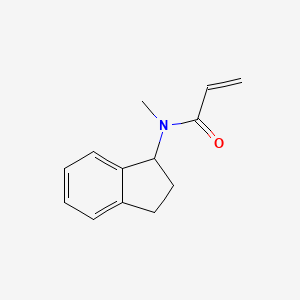
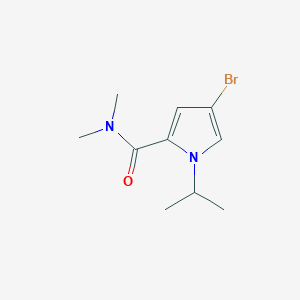
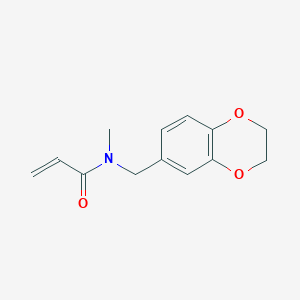
![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
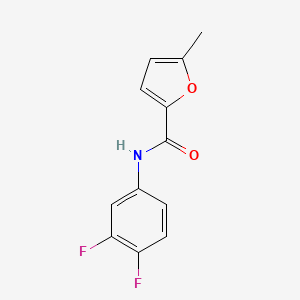
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)